molecular formula C59H62F2N9O12P B1193560 SD-36

SD-36

Número de catálogo: B1193560
Peso molecular: 1158.1666
Clave InChI: JKCSCHXVWPSGBG-OPKPGBGESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

SD-36 se sintetiza utilizando un proceso de múltiples pasos que implica el acoplamiento de un inhibidor de STAT3 (SI-109) con un linker y un análogo del ligando de cereblón lenalidomida. La síntesis normalmente implica los siguientes pasos:

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas de control de calidad rigurosas para asegurar la consistencia y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

SD-36 experimenta varios tipos de reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes

Productos Principales

El producto principal formado a partir de las reacciones que implican this compound es la proteína STAT3 degradada, que está destinada a la degradación proteasómica .

Mecanismo De Acción

SD-36 ejerce sus efectos uniéndose selectivamente a la proteína STAT3 y a la ligasa de ubiquitina E3 cereblón. Esta unión facilita la ubiquitinación y la posterior degradación proteasómica de la proteína STAT3. La degradación de STAT3 conduce a la supresión de su actividad transcripcional, lo que da como resultado la inhibición del crecimiento de las células cancerosas y la inducción de la apoptosis .

Q & A

Basic Research Questions

Q. What is the molecular mechanism behind SD-36's selective degradation of STAT3?

this compound is a proteolysis-targeting chimera (PROTAC) composed of three elements:

  • A STAT3 SH2 domain inhibitor (SI-109) that binds STAT3 with high affinity (Kd = 44 nM).
  • A linker optimized for stability and proteasome recruitment.
  • A cereblon (CRBN) E3 ligase ligand derived from lenalidomide, enabling ubiquitination and subsequent proteasomal degradation of STAT3 . Validation experiments using the negative control SD-36Me (a methylated analog unable to recruit CRBN) confirm that degradation is CRBN-dependent .

Q. How does this compound achieve selectivity for STAT3 over other STAT family members?

Despite binding STAT1 and STAT4 with moderate affinity (Kd ~1 µM), this compound selectively degrades STAT3 due to:

  • Ternary complex efficiency : Structural compatibility between STAT3, this compound, and CRBN enhances ubiquitination.
  • Proteomic profiling : In cells treated with this compound, degradation is specific to STAT3 (>1,000-fold selectivity over other STATs) and spares >6,700 other proteins .
  • Functional assays : this compound fails to degrade STAT1/STAT4 even at 10 µM, confirming mechanistic specificity .

Q. What experimental models are validated for studying this compound's antitumor activity?

Key preclinical models include:

Model Type Cell Line/Strain Key Parameters Outcome
In vitro MOLM-16 (AML)IC50 = 0.013 µMCell cycle arrest and apoptosis
In vitro SU-DHL-1 (lymphoma)IC50 = 0.6 µMGrowth inhibition
In vivo (xenograft) Molm-16 (SCID mice)50 mg/kg, 3x/week for 2 weeksComplete tumor regression

Advanced Research Questions

Q. How should researchers address contradictions between this compound's binding affinity and degradation selectivity?

this compound binds STAT1/STAT4 but does not degrade them. Methodological approaches to resolve this include:

  • Ternary complex assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess CRBN recruitment efficiency .
  • Competitive binding : Co-treatment with excess STAT1/STAT4 to test PROTAC specificity .
  • Mutagenesis : Modifying STAT3’s SH2 domain to identify critical binding residues .

Q. What structural modifications enhance this compound's degradation efficacy?

Optimization strategies include:

  • Linker design : A six-carbon linker with rigid groups (e.g., piperidine) improves proteasome recruitment. Shorter or flexible linkers reduce activity .
  • E3 ligase ligands : CRBN-based ligands outperform VHL ligands in stability and in vivo efficacy .
  • Next-gen analogs : SD-436 (a derivative) shows 7x higher STAT3 binding affinity (IC50 = 19 nM vs. 130 nM for this compound) and improved tumor regression in mice .

Q. How does this compound handle STAT3 mutations common in hematologic cancers?

this compound degrades STAT3 mutants (e.g., D661Y, K658R, Y705F) by targeting the conserved SH2 domain. Key findings:

  • Mitochondrial STAT3 degradation : this compound clears non-canonical STAT3 pools, expanding therapeutic scope .
  • DC50 consistency : Degradation potency (DC50 = 0.06 µM) remains unaffected by mutations .

Q. Methodological Guidance

Q. What controls are essential for validating this compound's on-target effects?

Critical controls include:

  • SD-36Me : A negative control lacking CRBN-binding ability .
  • Proteasome inhibitors (MG132) : Block degradation to confirm ubiquitin-proteasome dependence .
  • STAT3 knockdown (shRNA) : Compare phenotypic effects (e.g., apoptosis) with this compound treatment .

Q. What techniques quantify this compound's pharmacokinetic and pharmacodynamic profiles?

  • Western blotting : Measures STAT3 degradation kinetics in tissues (e.g., spleen, tumor) .
  • HiBiT assay : Quantifies real-time STAT3 degradation in live cells .
  • LC-MS/MS : Tracks this compound plasma/tumor concentrations and correlates with STAT3 suppression .

Q. Translational Challenges

Q. What are the limitations of this compound in solid tumor models?

Current data are limited to hematologic malignancies. Challenges include:

  • Penetration barriers : Solid tumors may limit this compound’s bioavailability.
  • Normal tissue toxicity : Long-term STAT3 suppression in organs like the liver/spleen requires evaluation .

Q. How does SD-436 compare to this compound in clinical potential?

SD-436 exhibits:

  • Higher potency : IC50 = 19 nM vs. 130 nM for STAT3 binding .
  • Improved selectivity : >500-fold over other STATs vs. ~20-fold for this compound .
  • Lower effective doses : 25 mg/kg SD-436 achieves tumor regression comparable to 50 mg/kg this compound .

Propiedades

Fórmula molecular

C59H62F2N9O12P

Peso molecular

1158.1666

Nombre IUPAC

[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid

InChI

InChI=1S/C59H62F2N9O12P/c60-59(61,83(80,81)82)39-21-23-43-38(31-39)32-45(63-43)54(75)65-46-34-68(51(73)20-11-3-1-2-6-13-35-18-12-19-41-42(35)33-69(57(41)78)47-26-28-50(72)66-55(47)76)30-29-40-22-25-48(70(40)58(46)79)56(77)64-44(24-27-49(62)71)53(74)67-52(36-14-7-4-8-15-36)37-16-9-5-10-17-37/h4-5,7-10,12,14-19,21,23,31-32,40,44,46-48,52,63H,1-3,11,20,22,24-30,33-34H2,(H2,62,71)(H,64,77)(H,65,75)(H,67,74)(H,66,72,76)(H2,80,81,82)/t40-,44+,46+,47?,48+/m1/s1

Clave InChI

JKCSCHXVWPSGBG-OPKPGBGESA-N

SMILES

C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(=O)NC(CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SD36;  SD 36;  SD-36

Origen del producto

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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